Morphine sulfate pentahydrate

描述

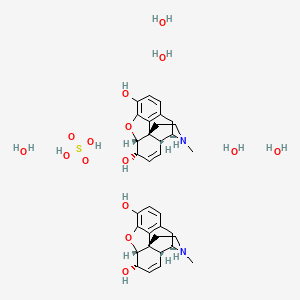

Structure

3D Structure of Parent

属性

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H19NO3.H2O4S.5H2O/c2*1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4;;;;;/h2*2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4);5*1H2/t2*10-,11+,13-,16-,17-;;;;;;/m00....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVOTVYEFDAHCL-RTSZDRIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N2O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-27-2 (Parent) | |

| Record name | Morphine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048914 | |

| Record name | Morphine sulfate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6211-15-0, 64-31-3 | |

| Record name | Morphine sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphine sulfate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P646A2J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Structure, Stereochemistry, and Crystallographic Analysis of Morphine Sulfate Pentahydrate

Systematic Nomenclature and Chemical Formula Representation

Morphine sulfate (B86663) pentahydrate is chemically designated as 7,8-didehydro-4,5α-epoxy-17-methylmorphinan-3,6α-diol sulfate (2:1) (salt), pentahydrate. pfizer.com Another systematic name is (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate. nih.gov The molecular formula for the hydrated salt is C₃₄H₅₀N₂O₁₅S, which accounts for two morphine molecules, one sulfate ion, and five water molecules. nih.govebi.ac.uk The molecular weight of morphine sulfate pentahydrate is approximately 758.83 g/mol . ebi.ac.ukjst.go.jp The compound is also commonly referred to as di(morphine) dihydrogen sulfate pentahydrate. nih.gov

| Identifier | Value |

| Systematic Name | 7,8-didehydro-4,5α-epoxy-17-methylmorphinan-3,6α-diol sulfate (2:1) (salt), pentahydrate pfizer.com |

| Alternate Systematic Name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid;pentahydrate nih.gov |

| Molecular Formula | C₃₄H₅₀N₂O₁₅S nih.govebi.ac.uk |

| Molecular Weight | ~758.83 g/mol ebi.ac.ukjst.go.jp |

| Common Synonym | Di(morphine) dihydrogen sulfate pentahydrate nih.gov |

Detailed Stereochemical Configuration of the Morphine Core

The morphine molecule is a structurally rigid alkaloid characterized by a pentacyclic ring system. researchgate.net This framework consists of a phenolic ring (A), a cyclohexane (B81311) ring (B), a cyclohexenol (B1201834) ring (C), an N-methyl-piperidine ring (D), and a partially saturated furan (B31954) ring (E). researchgate.net The rigidity of this structure is a key feature, with limited rotational freedom. nih.gov

The core of the morphine molecule contains five asymmetric carbon atoms, which are located at positions C5, C6, C9, C13, and C14. researchgate.netunodc.org This complex stereochemistry is fundamental to its biological activity. The specific spatial arrangement of these chiral centers defines the unique three-dimensional shape of the molecule. The absolute configuration of these centers has been established through extensive stereochemical studies and confirmed by X-ray diffraction analysis. researchgate.netacs.orgacs.org The piperidine (B6355638) ring (D) imparts basic properties to the molecule. researchgate.net

| Feature | Description |

| Ring System | Pentacyclic: Phenolic (A), Cyclohexane (B), Cyclohexenol (C), N-methyl-piperidine (D), Furan (E) researchgate.net |

| Asymmetric Centers | C5, C6, C9, C13, C14 researchgate.netunodc.org |

| Key Structural Aspect | High degree of rigidity with limited bond rotation nih.gov |

| Functional Group | The piperidine ring provides basic characteristics researchgate.net |

Single Crystal X-ray Diffraction Studies of Morphine Sulfate Pentahydrate

Single crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structure of morphine sulfate pentahydrate.

Unit Cell Parameters and Space Group Determination

Crystallographic studies of di(morphine) dihydrogensulfate pentahydrate have determined that it crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org The unit cell parameters have been reported as a = 8.463(3) Å, b = 6.825(2) Å, and c = 30.71(1) Å, with a unit cell volume of 1774(1) ų. iucr.org The asymmetric unit contains one morphine cation, half a sulfate anion, and two and a half water molecules, with four formula units (Z=4) per unit cell. iucr.org

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic iucr.org |

| Space Group | P2₁2₁2₁ iucr.org |

| a | 8.463(3) Å iucr.org |

| b | 6.825(2) Å iucr.org |

| c | 30.71(1) Å iucr.org |

| Volume (V) | 1774(1) ų iucr.org |

| Formula Units (Z) | 4 iucr.org |

| Calculated Density (Dx) | 1.420 g/cm³ iucr.org |

Intermolecular Hydrogen Bonding Networks and Crystal Packing

The crystal structure of morphine sulfate pentahydrate is stabilized by an extensive network of hydrogen bonds. iucr.org These interactions involve the hydroxyl and protonated nitrogen atoms of the morphine molecules, the oxygen atoms of the sulfate anion, and the water molecules. iucr.org

Specifically, one oxygen atom of the sulfate group acts as an acceptor for a hydrogen bond from the protonated nitrogen atom (H(N1)) of a morphine molecule. iucr.org A second sulfate oxygen atom is within hydrogen-bonding distance of the hydroxyl hydrogen (H(O2')) of an adjacent morphine molecule. iucr.org This network of hydrogen bonds links the morphine molecules and sulfate ions into a clockwise spiral that extends along the a-axis. iucr.org The packing of the relatively inflexible morphine molecules is a defining characteristic of its various crystalline forms. nih.gov

Conformational Analysis and Molecular Aggregation in the Solid State

The conformation of the morphine molecule is largely rigid due to its fused ring system. nih.gov However, subtle conformational differences can be observed between the crystalline state and in aqueous solution, which are attributed to crystal packing forces and hydrogen bonding in the solid state. rsc.org

In the solid state, the aggregation of morphine molecules is dictated by the intermolecular interactions, primarily the hydrogen bonds. nih.gov In the case of di(morphine) dihydrogensulfate pentahydrate, the hydrogen bonding leads to the formation of helical chains of molecules. iucr.org The way these geometrically inflexible morphine units pack together has been a subject of comparative analysis across its different salt and hydrated forms. nih.gov The study of various morphinane crystal structures reveals that despite the rigidity of the molecular skeleton, different packing and hydrogen bonding schemes can arise, leading to polymorphism. researchgate.netacs.org

Polymorphism, Hydrate Forms, and Solid State Transitions of Morphine Sulfate Pentahydrate

Identification and Characterization of Polymorphic Modifications of Morphine and its Salts

The solid-state chemistry of morphine and its salts has been a subject of considerable research. Different solid forms can exhibit distinct physicochemical properties, which can impact their therapeutic efficacy. conicet.gov.ar

Several polymorphic forms of morphine sulfate (B86663) have been identified. google.comwipo.int These different crystalline structures can be characterized using a variety of analytical techniques, including X-ray powder diffraction (XRPD), Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and thermal analysis. conicet.gov.arresearchgate.net For instance, four distinct polymorphic forms of morphine sulfate have been reported, each with a unique XRPD pattern. google.comwipo.int

Solid-state nuclear magnetic resonance (ssNMR) has also proven to be a powerful tool for characterizing morphine and its related forms. conicet.gov.arresearchgate.net 13C cross-polarization with magic angle spinning (CPMAS) spectra can clearly distinguish between different forms, such as morphine, morphine hydrochloride, and their respective hydrates. conicet.gov.ar These techniques provide detailed information about the intermolecular interactions and molecular conformations within the crystal lattice. conicet.gov.ar

Investigation of Hydrate (B1144303) (e.g., Pentahydrate) and Anhydrate Forms

Morphine sulfate is known to form a stable pentahydrate. pfizer.comgoogle.comdrugbank.comiucr.orgfda.gov This hydrated form incorporates five water molecules into its crystal structure for each molecule of morphine sulfate. google.com The presence of water molecules can significantly influence the crystal packing and hydrogen bonding network. iucr.orgnih.gov

In addition to the pentahydrate, anhydrous forms of morphine sulfate have also been studied. google.comnih.gov The transition between the hydrated and anhydrous forms is a key area of investigation. Studies have shown that anhydrous polymorphs can be detected for several morphinane compounds, though the stability of these forms can vary. nih.gov For example, some anhydrous forms may only exist within a very limited humidity range. researchgate.netacs.org

The characterization of these different forms is crucial. Techniques such as X-ray diffraction can reveal differences in the crystal structure between the pentahydrate and other forms. nih.gov For example, the crystal structure of di(morphine) dihydrogensulfate pentahydrate has been determined to be orthorhombic. iucr.org

| Compound | Hydrate Form | Anhydrate Form(s) | Reference |

|---|---|---|---|

| Morphine Sulfate | Pentahydrate | Yes | google.comnih.gov |

| Morphine Hydrochloride | Trihydrate, Dihydrate | Yes | nih.govnih.gov |

| Codeine | Yes | Yes | nih.gov |

| Ethylmorphine | Yes | One anhydrate form | nih.gov |

Thermodynamics and Kinetics of Phase Transformations

The transformation between different solid forms of morphine sulfate is governed by thermodynamic and kinetic principles. nih.gov These transformations can be induced by factors such as temperature, humidity, and mechanical stress. google.comresearchgate.net

Differential scanning calorimetry (DSC) and isothermal calorimetry are valuable techniques for studying the thermodynamics of these phase transitions. nih.govscispace.com For instance, the heat of transformation between hydrate and anhydrate forms can be estimated, providing insight into the enthalpic stabilization of the hydrate. acs.orgnih.gov The kinetics of these transformations, which describe the rate at which they occur, are also a critical area of study. nih.gov

Understanding the thermodynamics and kinetics is essential for controlling the solid form of morphine sulfate during manufacturing and storage to ensure product quality and stability. nih.gov

Impact of Crystallization Conditions on Solid Form Outcome

The conditions under which morphine sulfate is crystallized have a profound impact on the resulting solid form. google.comnih.govgoogle.com Factors such as the solvent system, cooling rate, and the presence of impurities can all influence whether a particular polymorph, hydrate, or solvate is formed. google.comresearchgate.netgoogle.com

For example, the crystallization of morphine sulfate from an aqueous solution typically yields the pentahydrate form. google.comgoogle.com The process often involves dissolving morphine in sulfuric acid and then cooling the solution to induce crystallization. google.com The resulting crystals are then filtered and dried under controlled conditions. google.com

The morphology of the crystals, such as their shape and size, can also be influenced by the crystallization process. nih.govresearchgate.net These morphological characteristics, in turn, can affect the bulk properties of the powder, such as its flowability and wettability. nih.govresearchgate.net

| Crystallization Parameter | Influence on Solid Form | Reference |

|---|---|---|

| Solvent | Can determine whether a hydrate, solvate, or anhydrate is formed. | scielo.br |

| Temperature/Cooling Rate | Affects nucleation and crystal growth, influencing which polymorph is favored. | google.com |

| Impurities | Can inhibit the growth of certain crystal faces or promote the formation of a different polymorph. | google.com |

Pseudopolymorphism and Solvate Chemistry in Morphine Derivatives

Pseudopolymorphism refers to the existence of different crystalline forms of a substance that differ in their inclusion of solvent molecules. scielo.br Hydrates are a specific type of pseudopolymorph where the incorporated solvent is water. scielo.br The study of pseudopolymorphism is crucial in the pharmaceutical industry as the presence of solvent molecules in the crystal lattice can significantly affect the properties of the drug substance. scielo.br

In addition to hydrates, other solvates of morphine sulfate have been investigated. For example, a morphine sulfate methanolic solvate has been synthesized and characterized. google.com This solvate was found to have a distinct crystalline structure compared to the pentahydrate. google.com The process for creating this solvate involves dissolving morphine free base in methanol (B129727) and then adding sulfuric acid to precipitate the solvate. google.com Interestingly, this methanolic solvate can be converted to a morphine sulfate compound by drying it in the presence of water vapor, which displaces the methanol molecules. google.com

The study of solvate chemistry is an important aspect of understanding the solid-state properties of morphine derivatives and developing stable and effective pharmaceutical formulations. scielo.brresearchgate.net

Advanced Analytical Methodologies for Morphine Sulfate Pentahydrate Characterization

Thermal Analysis Techniques

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of pharmaceutical solids, including hydrates like morphine sulfate (B86663) pentahydrate. These methods provide information on phase transitions, thermal stability, and hydration/dehydration behavior. nih.govacs.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often used in tandem to study the thermal behavior of morphine sulfate pentahydrate. researchgate.netnih.gov DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting, crystallization, and other phase transitions. nih.gov TGA measures the change in mass of a sample as a function of temperature, which is particularly useful for quantifying the water content in hydrates. nih.gov

DSC analysis of morphine sulfate pentahydrate shows endothermic events corresponding to dehydration and decomposition. researchgate.net For example, the dehydration of the pentahydrate to the dihydrate and then to the anhydrous form can be observed as distinct endothermic peaks. akjournals.com The melting point of morphine sulfate is around 250°C, often accompanied by decomposition. researchgate.netnist.gov

TGA is used to determine the stoichiometry of the hydrate (B1144303) by measuring the mass loss associated with the removal of water molecules upon heating. nih.gov The TGA curve of morphine sulfate pentahydrate typically shows a weight loss corresponding to the five water molecules. researchgate.net

Thermal Events in Morphine Sulfate Pentahydrate Analysis

| Technique | Observed Event | Approximate Temperature | Reference |

|---|---|---|---|

| DSC | Dehydration | Varies | researchgate.netakjournals.com |

| DSC | Melting with decomposition | ~250°C | researchgate.netnist.gov |

These thermal analysis techniques are essential for characterizing the solid-state form and stability of morphine sulfate pentahydrate. researchgate.netnih.gov

Isothermal calorimetry is a highly sensitive technique used to study the thermodynamics and kinetics of hydration and dehydration processes at a constant temperature. nih.govakjournals.com This method is particularly valuable for understanding the stability of different hydrate forms of morphine sulfate under various humidity conditions. nih.gov

By simultaneously measuring the heat flow and water vapor sorption, isothermal calorimetry can determine the differential heats of sorption for the formation of different hydrates. akjournals.com For morphine sulfate, two distinct hydration steps have been observed, corresponding to the formation of the dihydrate and the pentahydrate. akjournals.com The differential heat of sorption for the formation of the dihydrate from the anhydrous form is approximately -24 kJ mol⁻¹(H₂O), while the formation of the pentahydrate from the dihydrate is about -10 kJ mol⁻¹(H₂O). akjournals.com

These calorimetric studies provide crucial thermodynamic data that helps in understanding the relative stability of the different hydrate forms and predicting their behavior during manufacturing, storage, and use. nih.govakjournals.com The data obtained from isothermal calorimetry complements the information from other techniques like TGA and Raman spectroscopy to provide a comprehensive picture of the hydration behavior of morphine sulfate. horiba.comnih.govakjournals.com

X-ray Powder Diffraction (XRPD) for Solid Form Identification and Quantification

X-ray Powder Diffraction (XRPD) is an indispensable, non-destructive technique for the solid-state characterization of crystalline materials like morphine sulfate pentahydrate. particle.dkintertek.comusp.org It plays a pivotal role in distinguishing between different crystalline forms (polymorphs), solvates (including hydrates), and salts, which can exhibit significant variations in their physicochemical properties. particle.dk

The fundamental principle of XRPD lies in the interaction of X-rays with the electron clouds of atoms within a crystal lattice. usp.org This interaction results in the elastic scattering of X-rays, and constructive interference occurs when the path difference between scattered waves is an integral multiple of the wavelength, a condition described by Bragg's Law. usp.org Each crystalline solid produces a unique diffraction pattern, characterized by the angular positions and intensities of the diffraction peaks, which serves as a "fingerprint" for that specific solid form. intertek.comusp.org

For morphine sulfate, different polymorphic and hydrated forms can be identified by their distinct XRPD patterns. For instance, a patent application describes several polymorphic forms of morphine sulfate, each characterized by a unique set of diffraction peaks (reflexes) at specific 2θ angles. google.com One described polymorph of morphine sulfate exhibits characteristic peaks at 2θ values of approximately 13.6, 15.2, and 17.7, while another distinct form shows reflexes at 14.0, 14.2, and 20.7. google.com The identification of the specific form present in a sample is achieved by comparing its experimental XRPD pattern to a reference library of known forms. intertek.com

Beyond qualitative identification, XRPD can be employed for the quantitative analysis of mixtures of crystalline forms. intertek.comrigaku.com This is crucial for detecting and quantifying the presence of any undesired polymorphs or hydrates in a sample of morphine sulfate pentahydrate. The quantification is based on the correlation between the integrated intensity (area) of the diffraction peaks of a specific component and its mass concentration in the mixture. rigaku.com The ability to detect even trace amounts of other solid forms is vital for ensuring the consistency and quality of the drug substance. rigaku.com

The stability of the hydrated form is also a critical parameter that can be assessed using XRPD, often in conjunction with other techniques like dynamic vapor sorption (DVS). For example, studies on crystalline hydrates have shown how changes in relative humidity (RH) can induce transformations between different hydrated states, which are readily detectable by changes in the XRPD pattern. acs.org For morphine sulfate pentahydrate, it has been observed that the initial pentahydrate form can transform into a dihydrate form under certain conditions of temperature and relative humidity. unodc.org Such transformations underscore the importance of XRPD in monitoring the solid-state stability of morphine sulfate pentahydrate throughout its manufacturing, storage, and handling. intertek.com

Interactive Data Table: Characteristic XRPD Peaks for Two Polymorphic Forms of Morphine Sulfate

| Polymorph | 2θ Angle (± 0.2) |

| Form 1 | 13.6 |

| Form 1 | 15.2 |

| Form 1 | 17.7 |

| Form 2 | 14.0 |

| Form 2 | 14.2 |

| Form 2 | 20.7 |

This table presents characteristic 2θ values for two distinct polymorphic forms of morphine sulfate as described in patent literature. google.com

Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity of morphine sulfate pentahydrate and for the detailed profiling of its impurities. tubitak.gov.trnih.gov Given that morphine is derived from a natural source, it is susceptible to containing a range of structurally similar organic impurities, including other opium alkaloids and degradation products. researchgate.net

HPLC methods are developed to separate morphine from these related substances, allowing for their identification and quantification. A typical approach involves reversed-phase HPLC, where morphine and its impurities are separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase. tubitak.gov.tr The European Pharmacopoeia outlines methods for determining related substances in morphine sulfate pentahydrate, specifying several impurities that must be controlled. tubitak.gov.tr These include compounds such as codeine, oripavine, thebaine, and morphine N-oxide. tubitak.gov.tr

Impurity profiling is a critical aspect of quality control, providing a comprehensive "fingerprint" of the API. researchgate.net Advanced HPLC methods, often coupled with mass spectrometry (LC-MS), enable the characterization of both known and unknown impurities. tubitak.gov.trresearchgate.net This is particularly important as the impurity profile can provide insights into the manufacturing process and the origin of the API. researchgate.net For instance, a study on the impurity profiling of morphine utilized LC-HESI-MS (Liquid Chromatography-Heated Electrospray Ionization Mass Spectrometry) to separate and identify morphine and its related substances, demonstrating the method's applicability in distinguishing between different morphine samples. tubitak.gov.tr

The development of a robust HPLC method involves optimizing various chromatographic parameters to achieve adequate separation of all relevant compounds. These parameters include the type of column, the composition and pH of the mobile phase, and the detector settings. tubitak.gov.tr For example, one method development study for morphine and its impurities utilized a reversed-phase HPLC column with a gradient elution of methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer at a pH of 10.2 to achieve complete separation of all analytes. tubitak.gov.tr The use of a diode-array detector (DAD) or a UV detector is common, with morphine typically being detected at a specific wavelength. ptfarm.plnih.gov

The performance of the analytical method is rigorously validated to ensure it is fit for its intended purpose. tubitak.gov.tr Validation parameters typically include specificity, linearity, sensitivity (limit of detection and limit of quantitation), precision, accuracy, and robustness, in accordance with guidelines from the International Conference on Harmonization (ICH). tubitak.gov.tr

Interactive Data Table: Specified Impurities in Morphine Sulfate Pentahydrate

| Impurity Name | Common Source/Type |

| Codeine | Related Alkaloid |

| Oripavine | Related Alkaloid |

| Thebaine | Related Alkaloid |

| Morphine N-oxide | Degradation Product |

| 2,2'-Bimorphine | Process Impurity |

This table lists some of the common impurities that are monitored in morphine sulfate pentahydrate as specified in pharmacopoeial monographs. tubitak.gov.tr

Chemical Stability, Degradation Pathways, and Impurity Profiling of Morphine Sulfate Pentahydrate

Identification of Degradation Products and Structurally Related Impurities

The European Pharmacopoeia specifies several related substances that are monitored as impurities in morphine sulfate (B86663) pentahydrate. tubitak.gov.trresearchgate.net These impurities can arise from the manufacturing process or as degradation products.

Common Impurities (e.g., Morphinone, Morphine N-oxide, Codeine, Oripavine)

A number of impurities are commonly associated with morphine sulfate pentahydrate. These include other naturally occurring alkaloids from the opium poppy, as well as products of morphine degradation.

Common Impurities and Degradation Products of Morphine Sulfate Pentahydrate:

| Impurity Name | Classification | Notes |

| Codeine | Process Impurity | A naturally occurring alkaloid in opium and a known human metabolite of morphine. tubitak.gov.trresearchgate.netfda.gov |

| Oripavine | Process Impurity | Another alkaloid found in the opium poppy. tubitak.gov.trresearchgate.net |

| Morphinone | Degradation Product | An oxidation product of morphine. tubitak.gov.trresearchgate.net |

| Morphine N-oxide | Degradation Product | A principal degradation product resulting from oxidation. tubitak.gov.trresearchgate.netresearchgate.net |

| 2,2'-Bimorphine (Pseudomorphine) | Degradation Product | A major degradation product formed through oxidative dimerization. tubitak.gov.trresearchgate.netfda.gov |

| 10-Hydroxymorphine (B1240346) | Degradation Product | An oxidation by-product. nih.govgoogle.com |

| 10-Oxomorphine | Degradation Product | Identified as an impurity in some drug products. nih.gov |

| Apomorphine | Degradation Product | A potential degradation product formed from morphine. nih.gov |

Mechanisms of Degradation under Various Stress Conditions

The degradation of morphine sulfate pentahydrate can be initiated by several factors, leading to the formation of various byproducts. Understanding these degradation pathways is essential for ensuring the stability and quality of pharmaceutical formulations.

Hydrolytic Degradation Pathways

Hydrolysis plays a role in the degradation of morphine, particularly in aqueous solutions. The rate of hydrolytic degradation is influenced by the pH of the solution. researchgate.net While morphine is relatively stable in acidic solutions, its degradation increases in alkaline conditions. ualberta.caresearchgate.net Studies have shown that the hydrolysis of morphine and its glucuronide conjugates can be catalyzed by acid, but this process can also lead to further degradation of the molecule. oup.com

Oxidative Degradation Mechanisms

Oxidation is a primary degradation pathway for morphine due to its phenolic hydroxyl group. ualberta.canih.gov This process is accelerated by the presence of atmospheric oxygen. nih.govresearchgate.net The main oxidative degradation products are pseudomorphine (2,2'-bimorphine) and morphine N-oxide. smolecule.comnih.govresearchgate.net The formation of pseudomorphine occurs through an oxidative coupling mechanism. smolecule.com The rate of oxidation is also influenced by pH, with higher pH values leading to increased degradation. nih.gov The presence of certain excipients, such as sodium metabisulfite (B1197395), has been shown to be incompatible with morphine under some conditions, leading to the formation of unknown substances rather than preventing oxidation. oup.com

Photolytic Degradation Processes

Exposure to light can also contribute to the degradation of morphine. researchgate.netnih.gov While some studies suggest that light has a minor influence on the degradation rate compared to oxygen and pH nih.gov, others have identified photolysis as a significant degradation pathway. researchgate.netresearchgate.net It is recommended to store morphine solutions protected from light to ensure stability. nih.govoup.com

Thermal Degradation Kinetics

Thermal stress can lead to the degradation of morphine sulfate pentahydrate. While the compound shows good stability at temperatures up to 120°C, significant degradation occurs at higher temperatures. smolecule.com The degradation follows first-order kinetics, and the rate increases with temperature according to Arrhenius kinetics. smolecule.com At 200°C, the half-life of morphine is approximately 32-39 minutes. smolecule.com However, some studies have found morphine to be stable under thermal stress. researchgate.net It is important to note that storage at low temperatures can lead to precipitation of morphine sulfate, which may not fully redissolve upon warming. nih.gov

Influence of pH and Environmental Factors on Stability

The stability of morphine sulfate pentahydrate in aqueous solutions is significantly influenced by pH and various environmental conditions, including the presence of oxygen, light, and temperature. nih.gov

pH: The pH of a solution is a primary determinant of morphine's stability. ualberta.ca Morphine is generally more stable in acidic conditions. ualberta.ca Forced degradation studies have shown that a pH of around 4.0 is optimal for maintaining the stability of morphine sulfate injectable formulations. google.com In one study, morphine solutions with a pH of 4 demonstrated greater stability than those with a pH of 6. ualberta.ca After 35 days, preparations with a pH of 4 retained over 99% of the morphine, while those at pH 6 showed significant degradation. ualberta.ca The degradation of morphine is accelerated at a higher pH. nih.gov

Oxygen: The presence of oxygen is a critical factor in the degradation of morphine. nih.gov Degradation is accelerated in the presence of oxygen, primarily through oxidative coupling mechanisms. nih.govsmolecule.com This leads to the formation of degradation products such as pseudomorphine (2,2'-bimorphine). nih.govsmolecule.com Formulating morphine sulfate solutions under inert conditions, such as with nitrogen, can mitigate this oxidative degradation. google.com

Temperature: While temperature has a less pronounced effect on morphine degradation compared to pH and oxygen, it still plays a role. nih.gov Thermal degradation studies indicate that morphine is remarkably stable at temperatures up to 120°C. smolecule.com However, at higher temperatures, degradation rates increase. smolecule.com For instance, at 200°C, the half-life of morphine is approximately 32-39 minutes. smolecule.com It is recommended that morphine solutions be stored at room temperature to prevent precipitation at low temperatures and water evaporation at higher temperatures, which could increase the concentration of morphine in certain packaging. nih.gov However, some studies have shown that storing at 4°C and 23°C for up to 60 days resulted in little or no loss of morphine sulfate. nih.gov

Light: Light exposure can also contribute to the degradation of morphine, although its influence is considered minor compared to pH and oxygen. nih.gov The use of amber vials for storage can help prevent light-induced dimerization of morphine. google.com

Excipients: Certain excipients can impact the stability of morphine sulfate pentahydrate. The presence of sodium metabisulfite has been found to decrease the stability of morphine in solution. ualberta.ca Conversely, the addition of ethylenediaminetetraacetic acid (EDTA) and glycerin has been shown to stabilize morphine. ualberta.ca The interaction of morphine sulfate with acidic excipients like fumaric acid, when formulated with nonpareil sugar seeds (sucrose and starch), can lead to the formation of 5-(hydroxymethyl)-2-furfural, a degradation product of the sugars. nih.gov

Interactive Data Table: Influence of Environmental Factors on Morphine Sulfate Stability

| Factor | Influence on Stability | Key Findings |

| pH | High impact | More stable in acidic solutions (optimal around pH 4). ualberta.cagoogle.com Degradation accelerates at higher pH. nih.gov |

| Oxygen | High impact | Accelerates degradation through oxidation, leading to pseudomorphine formation. nih.govsmolecule.com |

| Temperature | Minor to moderate impact | Stable up to 120°C. smolecule.com Degradation increases at higher temperatures. smolecule.com Room temperature storage is often recommended. nih.gov |

| Light | Minor impact | Can contribute to degradation; amber containers mitigate this. nih.govgoogle.com |

| Excipients | Variable impact | Sodium metabisulfite decreases stability. ualberta.ca EDTA and glycerin can enhance stability. ualberta.ca Acidic excipients can interact with sugars to form degradation products. nih.gov |

Analytical Approaches for Degradation Product Identification and Quantification

A variety of analytical techniques are employed to identify and quantify the degradation products and impurities in morphine sulfate pentahydrate. These methods are crucial for ensuring the quality and safety of the pharmaceutical product.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of morphine and its related substances. researchgate.netjclmm.com Reversed-phase HPLC with a C18 column is commonly used. researchgate.net Different mobile phases can be employed; one method utilizes a mixture of an aqueous solution (containing ammonium (B1175870) acetate, acetic acid, triethylamine, and sodium 1-heptanesulfonate) and methanol (B129727). fda.gov.tw Another optimized gradient method uses methanol and ammonium formate (B1220265) adjusted to a pH of 10.2. tubitak.gov.tr Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient from its degradation products. fda.gov.tw

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for the identification of unknown impurities. researchgate.netsigmaaldrich.com LC-HESI-MS (Heated Electrospray Ionization) allows for the characterization of both known and unknown morphine-related impurities and degradation products by generating characteristic fragmentation patterns. tubitak.gov.tr This technique has been instrumental in identifying impurities such as 10-hydroxymorphine and 10-oxomorphine. nih.govjclmm.com

Other Techniques:

Chromatographic Purity Profiling (CPP): This involves using analytical and chemometric applications to detect, identify, and quantify related substances and other impurities. sigmaaldrich.comnih.gov It can be used to create a "fingerprint" of a morphine sample to discriminate between different sources. researchgate.net

Semipreparative HPLC: This technique is used to isolate sufficient quantities of impurities for further structural elucidation by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is another valuable technique for the quantification and identification of compounds. oup.com

Commonly Identified Degradation Products and Impurities:

Pseudomorphine (2,2'-bimorphine): A major degradation product formed through oxidative coupling. nih.govsmolecule.com

Morphine N-oxide: A degradation product resulting from oxidation. nih.govsmolecule.com

Apomorphine: A probable degradation product. nih.gov

Codeine (Impurity A): A related substance often found in morphine preparations. tubitak.gov.tr

Oripavine (Impurity C): Another related substance. tubitak.gov.tr

10-Hydroxymorphine and 10-Oxomorphine: Identified as impurities in morphine sulfate drug products. nih.govjclmm.com

5-(Hydroxymethyl)-2-furfural: A degradation product formed from the interaction of acidic drug salts with certain sugars. nih.gov

Strategies for Enhancing Morphine Sulfate Pentahydrate Chemical Stability

Several strategies can be implemented to enhance the chemical stability of morphine sulfate pentahydrate, particularly in solution formulations.

pH Control: Maintaining an acidic pH, ideally around 4.0, is a primary strategy for stabilizing morphine solutions. ualberta.cagoogle.com This can be achieved through the use of appropriate buffering agents.

Control of Oxygen: Minimizing exposure to oxygen is crucial. This can be accomplished by manufacturing and storing morphine solutions under an inert atmosphere, such as nitrogen. google.com The use of antioxidants could also be considered, although some formulations are specifically designed to be free of them. fda.gov

Use of Stabilizing Excipients: The addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) and humectants like glycerin can improve the stability of morphine solutions. ualberta.ca

Appropriate Packaging: Storing morphine sulfate pentahydrate in light-resistant containers, such as amber glass bottles or vials, protects it from photodegradation. ualberta.cagoogle.com

Temperature Management: Storing solutions at controlled room temperature can prevent both precipitation at colder temperatures and concentration increases due to evaporation at warmer temperatures. nih.gov

Careful Selection of Excipients: It is important to avoid excipients that are known to be incompatible with morphine sulfate or that can lead to the formation of degradation products. For example, sodium metabisulfite should be avoided, and caution is necessary when using acidic excipients in the presence of sugars. ualberta.canih.gov

Molecular Pharmacology and Receptor Interaction Mechanisms of Morphine Relevant to Its Sulfate Pentahydrate Form

Opioid Receptor Subtype Selectivity and Affinity (Mu, Kappa, Delta)

Morphine exhibits a preferential binding affinity for the μ-opioid receptor (MOR), which is the primary mediator of its analgesic effects, as well as its sedative and euphoric properties. drugs.comwikipedia.orgnews-medical.net While it is relatively selective for the MOR, at higher concentrations, morphine can also interact with other opioid receptor subtypes, including the κ-opioid receptor (KOR) and the δ-opioid receptor (DOR). wikipedia.org

The affinity of morphine and its derivatives for these receptor subtypes can be influenced by chemical modifications to the morphine scaffold. clinpgx.org For instance, glucuronidation at the 6-hydroxyl position does not significantly alter its affinity for μ-receptors but can slightly increase affinity for δ-receptors and decrease it for κ-receptors. clinpgx.org Conversely, modifications to the phenolic group at the 3-position tend to decrease binding affinity across all opioid receptor subtypes. clinpgx.org

Interactive Table: Opioid Receptor Binding Affinity of Morphine

Studies on phenylmorphan (B1201687) analogs, which are structurally related to morphine, have shown that these compounds generally exhibit the greatest affinity for μ1 and μ2 receptors. nih.gov This research further supports the critical role of the μ-receptor in mediating the antinociceptive effects of morphine-like compounds. nih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics

The interaction between morphine and its receptors is a dynamic process governed by the principles of binding kinetics and thermodynamics. enzymlogic.com The rate at which morphine associates with and dissociates from the opioid receptor, as well as the stability of the resulting ligand-receptor complex, are key determinants of its pharmacological effect.

Real-time monitoring of ligand binding to engineered opioid receptors has revealed that the binding of morphine is a rapid process, with a significant portion of the binding completed within seconds. lu.se Some research indicates that buprenorphine, a partial agonist at the μ-opioid receptor, exhibits slow dissociation kinetics, which contributes to its distinct pharmacological profile compared to full agonists like morphine. enzymlogic.com

Molecular docking studies have provided insights into the specific interactions that stabilize the binding of morphine within the orthosteric pocket of the μ-opioid receptor. elifesciences.org These studies suggest that morphine interacts with key residues such as D1473.32 and Y1483.33. elifesciences.org

Intracellular Signal Transduction Pathways Activated by Opioid Receptor Binding

Upon binding of morphine to the μ-opioid receptor, a cascade of intracellular signaling events is initiated. amegroups.orgnih.gov Opioid receptors are coupled to inhibitory G-proteins (Gαi/o). frontiersin.org Agonist binding leads to the dissociation of the G-protein into its Gα and Gβγ subunits. nih.govresearchgate.net

The dissociated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net The Gβγ subunit can directly interact with and modulate the activity of various ion channels. nih.gov This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). nih.govresearchgate.netresearchgate.net

Beyond the canonical G-protein pathway, opioid receptors can also signal through β-arrestin pathways. rsc.org The recruitment of β-arrestin to the activated receptor is involved in receptor desensitization and internalization. frontiersin.org Interestingly, different opioid agonists can exhibit "biased agonism," preferentially activating either the G-protein pathway or the β-arrestin pathway. It has been suggested that the G-protein pathway is primarily responsible for the analgesic effects of morphine, while the β-arrestin pathway may be more closely associated with some of its adverse effects. rsc.org

Interactive Table: Key Intracellular Signaling Events Following Morphine Binding

Structure-Activity Relationship (SAR) Studies of the Morphine Scaffold and its Analogs

Extensive structure-activity relationship (SAR) studies have been conducted on the morphine scaffold to understand how chemical modifications influence its pharmacological properties. rsc.orgacs.orgmdpi.complos.org These studies have been instrumental in the development of new opioid analgesics with improved efficacy and reduced side effects. mdpi.com

Key positions on the morphine molecule that have been extensively studied include:

The N-substituent at position 17: Modification of the N-methyl group has a profound impact on the pharmacological activity, leading to compounds that range from full agonists to antagonists. mdpi.complos.org For example, replacing the methyl group with an allyl group results in the antagonist nalorphine. mdpi.com

The phenolic hydroxyl group at C3: This group is crucial for analgesic activity. Its modification generally leads to a decrease in potency.

The alcoholic hydroxyl group at C6: Modifications at this position can alter the potency and side-effect profile. For instance, oxidation of the C6 hydroxyl to a carbonyl group, as in oxymorphone, can increase analgesic potency. plos.org

The C14 position: Introduction of a hydroxyl group at this position can influence analgesic activity. plos.org

These SAR studies have led to the development of a wide range of semi-synthetic and synthetic opioids with diverse pharmacological profiles. acs.org

Molecular Basis of Downstream Cellular Effects (e.g., neuronal excitability modulation, ion channel interactions)

The intracellular signaling pathways activated by morphine ultimately lead to changes in neuronal excitability and neurotransmitter release. pnas.org The activation of GIRK channels by the Gβγ subunit leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. pnas.org

Simultaneously, the inhibition of VGCCs reduces the influx of calcium ions into the presynaptic terminal, which is a critical step for the release of neurotransmitters. researchgate.net By inhibiting the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, morphine effectively dampens the transmission of pain signals. researchgate.net

In addition to these direct effects on ion channels, morphine can also modulate neuronal function through the activation of other signaling pathways, such as the PI3Kγ/AKT/nNOS/NO pathway, which has been implicated in its peripheral analgesic effects. pnas.org

Biopharmaceutical Science: Mechanistic Insights into Morphine Sulfate Pentahydrate Biotransformation and Distribution

Mechanisms of Absorption at Biological Barriers (e.g., membrane transporters, passive diffusion)

The absorption of morphine sulfate (B86663) pentahydrate across biological barriers is a multifaceted process involving both passive diffusion and carrier-mediated transport. diva-portal.orgcambridge.org While morphine can diffuse through the endothelial cell membrane, its absorption is also influenced by various transport proteins. bmj.comnih.gov The molecule's relatively polar nature and its existence as a quaternary ammonium (B1175870) salt at physiological pH can limit its efficiency in crossing the gut wall and the blood-brain barrier. mdpi.com

Morphine is absorbed in the alkaline environment of the upper intestine and rectal mucosa. drugbank.com However, it undergoes significant first-pass metabolism in the liver, which reduces its oral bioavailability to less than 40%. nih.govwikipedia.org This means that a large proportion of an oral dose is metabolized before it reaches the systemic circulation. wikipedia.org

The transport of morphine across cellular membranes is an energy-independent process that does not require saturation. Key factors influencing this passive diffusion are the molecule's size, charge, and lipophilicity. diva-portal.org Generally, smaller, uncharged, and more hydrophobic molecules diffuse at a higher rate. diva-portal.org

Distribution Mechanisms to Target Tissues (e.g., Blood-Brain Barrier transport, protein binding)

The distribution of morphine to its target tissues, particularly the central nervous system (CNS), is a critical determinant of its pharmacological effects. This process is heavily influenced by the blood-brain barrier (BBB) and the extent of plasma protein binding. nih.govspringermedizin.de The BBB is a highly selective barrier that protects the brain from potentially harmful substances. nih.govspringermedizin.de

Morphine's ability to penetrate the BBB is governed by a complex interplay of passive diffusion, active transport, and efflux mechanisms. bmj.com While it can diffuse across the BBB, it is also a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP), which actively pump the drug out of the brain and back into the bloodstream. bmj.commdpi.com This efflux activity reduces the net concentration of morphine that reaches the CNS. diva-portal.orgmdpi.com Conversely, uptake transporters such as organic anion-transporting polypeptides (e.g., OATP1A2) and organic cation transporters (e.g., OCT1) are also present at the BBB and can facilitate the entry of substances into the brain. nih.gov

The distribution of morphine is not limited to the brain. It is distributed throughout the body, with higher concentrations found in parenchymatous tissues like the kidneys, lungs, liver, and spleen, and lower concentrations in skeletal muscle. medsafe.govt.nz

Role of Plasma Protein Binding in Morphine Distribution

Once in the bloodstream, morphine binds to plasma proteins, primarily albumin and, to a lesser extent, gamma globulins. nih.govuq.edu.au This binding is reversible, and only the unbound or free fraction of the drug is available to cross biological membranes and exert its pharmacological effects. cambridge.org In humans, approximately 35% of morphine in the plasma is bound to proteins. nih.govuq.edu.auoup.com This binding is generally independent of the drug concentration within the therapeutic range but is dependent on the concentration of plasma proteins. nih.govavma.org

| Parameter | Value | Source |

| Human Plasma Protein Binding | 34.0% - 37.5% | nih.gov |

| Major Binding Protein | Albumin | nih.govuq.edu.au |

| Minor Binding Protein | Gamma Globulin | nih.gov |

Enzymatic Biotransformation Pathways of Morphine

Morphine undergoes extensive biotransformation, primarily in the liver, through various enzymatic pathways. heftpathology.comfrontiersin.org These metabolic processes are crucial for its elimination from the body. The main routes of metabolism are glucuronidation and, to a lesser extent, sulfation and N-demethylation. drugbank.comfrontiersin.orgnih.gov

Glucuronidation (e.g., UGT2B7 and Formation of M3G, M6G)

The principal metabolic pathway for morphine is glucuronidation, a phase II metabolism reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govfrontiersin.org This process involves the conjugation of morphine with glucuronic acid at the 3- and 6-hydroxyl positions, leading to the formation of morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), respectively. nih.govheftpathology.comfrontiersin.org

The UGT2B7 isoenzyme is the primary enzyme responsible for the glucuronidation of morphine in the human liver. nih.govpharmgkb.orgpharmgkb.org It catalyzes the formation of both M3G and M6G, with the production of M3G being about five times greater than that of M6G. nih.govspringermedizin.de Approximately 60% of a morphine dose is converted to M3G, while about 6-10% is converted to M6G. mdpi.comheftpathology.com While UGT2B7 is the major player, other UGT isoforms, such as UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, and UGT1A10, have been shown to catalyze the formation of M3G in vitro. frontiersin.orgpharmgkb.orgpharmgkb.org However, only UGT2B7 is capable of forming M6G. pharmgkb.org

M6G is a pharmacologically active metabolite that is a more potent analgesic than morphine itself. nih.govspringermedizin.de In contrast, M3G is inactive as an analgesic and has been associated with neuroexcitatory effects. nih.govspringermedizin.de Both M3G and M6G are more water-soluble than morphine and are primarily eliminated by the kidneys. oup.com

| Enzyme | Metabolite(s) Formed | Significance | Source |

| UGT2B7 | M3G, M6G | Major enzyme in morphine glucuronidation. | nih.govpharmgkb.orgpharmgkb.org |

| UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, UGT1A10 | M3G | Contribute to M3G formation in vitro. | frontiersin.orgpharmgkb.orgpharmgkb.org |

Sulfation Pathways

In addition to glucuronidation, morphine can undergo sulfation, another phase II metabolic reaction. This pathway is generally considered minor in adults but may be more significant during fetal development. mdpi.comnih.gov Sulfation of morphine results in the formation of morphine-3-sulfate (M3S) and morphine-6-sulfate (M6S). nih.govnih.gov

Studies have shown that M3S is present in the urine and plasma of individuals who have taken morphine. nih.govnih.gov The formation of both M3S and M6S has been demonstrated in human liver cytosol incubations. nih.govnih.gov The enzyme SULT1A3 has been identified as being involved in the sulfation of morphine. researchgate.net However, the clinical significance of this pathway is likely limited, as M6S is often undetectable in most individuals. nih.govnih.gov

Formation of Minor Metabolites (e.g., Normorphine, Codeine, Morphine Ethereal Sulfate)

Besides the major glucuronide and minor sulfate conjugates, morphine can be metabolized into several other minor metabolites. frontiersin.orgnih.gov These include:

Normorphine : Formed through N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4. nih.govpharmgkb.org

Codeine : Morphine can be methylated to form codeine, although this is a very minor pathway. drugbank.com

Morphine Ethereal Sulfate : Another minor sulfate conjugate. drugbank.comnih.gov

Hydromorphone : A small proportion of morphine may be metabolized to hydromorphone. heftpathology.comoup.comoregonpainguidance.org

Elucidation of Excretion Mechanisms at the Molecular and Cellular Level

The excretion of morphine and its primary metabolites, morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), is a complex process mediated by a variety of drug transporter proteins located in key organs such as the liver and kidneys. nih.gov These transporters, belonging to the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, function at the cellular level to control the movement of substances across biological membranes, playing a gatekeeper role in drug elimination. nih.govuu.nl

Morphine itself has limited ability to diffuse across cellular membranes and relies heavily on carrier-mediated transport. scispace.com The organic cation transporter 1 (OCT1, also known as SLC22A1), which is highly expressed on the sinusoidal (blood-facing) membrane of liver cells (hepatocytes), is crucial for the uptake of morphine from the bloodstream into the liver for metabolism. nih.govnih.gov Studies have shown that morphine is a substrate for OCT1, and genetic variations (polymorphisms) that reduce OCT1 function can lead to higher plasma concentrations of morphine. nih.govnih.gov The organic cation transporter 2 (OCT2) is also involved in morphine transport. scispace.com

Once inside the hepatocyte, morphine is primarily metabolized into M3G and M6G. nih.gov The subsequent efflux of these more water-soluble glucuronide conjugates back into the bloodstream or into the bile is handled by other transporters. The multidrug resistance-associated protein 3 (MRP3 or ABCC3) is located on the basolateral membrane of hepatocytes and is proposed to mediate the export of M3G and M6G from the liver back into the circulation, from where they travel to the kidneys for excretion. uu.nlfrontiersin.org In contrast, the multidrug resistance-associated protein 2 (MRP2 or ABCC2) is found on the canalicular (bile-facing) membrane of hepatocytes and is involved in the excretion of morphine conjugates into the bile. frontiersin.orgiiarjournals.org

In the kidneys, transporters in the renal tubules are critical for the secretion of morphine and its metabolites from the blood into the urine. mdpi.com P-glycoprotein (P-gp or ABCB1) is an efflux transporter located on the apical membrane of proximal tubule cells that actively secretes substrates like morphine into the urine, and its inhibition can decrease renal excretion. nih.govbioline.org.br The basolateral OCT2 and the apical multidrug and toxin extrusion (MATE) transporters are also critically involved in the renal accumulation and elimination of cationic drugs. scispace.com While M3G and M6G are mainly cleared by the kidneys, their affinity for renal transporters like P-gp may differ. nih.govspringermedizin.de

The table below summarizes the key transporters involved in the excretion and disposition of morphine and its glucuronide metabolites.

Interactive Table: Transporters in Morphine Disposition

| Transporter | Family | Location | Substrate(s) | Function |

| OCT1 (SLC22A1) | SLC | Sinusoidal membrane of hepatocytes nih.gov | Morphine nih.govcapes.gov.bracs.org | Hepatic uptake from blood nih.gov |

| OCT2 (SLC22A2) | SLC | Basolateral membrane of renal tubular cells scispace.com | Morphine scispace.com | Renal uptake from blood |

| P-gp (ABCB1) | ABC | Apical membrane of renal tubular cells mdpi.combioline.org.br, Blood-Brain Barrier universiteitleiden.nl | Morphine nih.govpharmgkb.org | Renal tubular secretion into urine; efflux from brain nih.govuniversiteitleiden.nl |

| MRP2 (ABCC2) | ABC | Canalicular membrane of hepatocytes frontiersin.orgiiarjournals.org | Morphine-3-Glucuronide, Morphine-6-Glucuronide nih.govfrontiersin.org | Biliary excretion |

| MRP3 (ABCC3) | ABC | Basolateral membrane of hepatocytes uu.nlfrontiersin.org | Morphine-3-Glucuronide, Morphine-6-Glucuronide uu.nlfrontiersin.org | Efflux from liver into blood for renal clearance |

Mechanistic Pharmacokinetic Modeling and Simulation (Pre-clinical)

Mechanistic pharmacokinetic modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is a powerful computational tool used in pre-clinical research to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs like morphine sulfate pentahydrate. frontiersin.org These models integrate drug-specific data with physiological parameters of the species being studied to create a mathematical representation of how the drug behaves in the body. frontiersin.org

In pre-clinical settings, PBPK models for morphine have been developed using data from in vitro experiments and animal studies. plos.orgscholaris.ca These models are constructed with multiple compartments representing different organs and tissues (e.g., liver, kidney, brain, muscle), connected by blood flow rates. plos.orgscholaris.ca Drug-specific parameters, such as membrane permeability, protein binding, and metabolic clearance rates (often determined from in vitro assays), are incorporated to simulate the drug's disposition. plos.org

A key application of pre-clinical PBPK modeling for morphine is to investigate the impact of transporters on its distribution, especially into the central nervous system (CNS). universiteitleiden.nl For instance, models have been used to characterize the role of P-glycoprotein (P-gp) as an active efflux transporter at the blood-brain barrier (BBB). universiteitleiden.nlplos.org Pre-clinical simulations in rats, combined with in vitro transwell studies, have shown that P-gp activity reduces morphine's brain exposure. plos.org A PBPK model incorporating active efflux at the BBB successfully described the non-linear brain distribution of morphine in rats. universiteitleiden.nl

Furthermore, pre-clinical PBPK models are used to explore the consequences of variability in metabolic enzymes and transporters. nih.gov A PBPK model developed for rats with adjuvant-induced arthritis, a model for inflammation, showed altered expression of transporters like ABCB1 in the liver, which could impact morphine's pharmacokinetics. iiarjournals.org Another model was developed to describe the sequential metabolism of codeine to morphine and its subsequent glucuronidation in rats, providing a framework to understand the interplay between different metabolic pathways. scholaris.ca These simulation approaches allow researchers to test hypotheses and predict how factors like genetics, disease states, or drug-drug interactions might alter morphine's pharmacokinetics before moving to clinical trials. universiteitleiden.nlnih.gov For example, a PBPK model was used to simulate morphine concentrations in different brain regions in rats, which was then extended to predict human brain concentrations. mdpi.commdpi.com

The table below provides an overview of selected pre-clinical mechanistic modeling studies for morphine.

Interactive Table: Pre-clinical Mechanistic Pharmacokinetic Models for Morphine

| Model Type | Pre-clinical Species/System | Key Model Features | Major Findings/Predictions from Simulation |

| PBPK Model | Rat universiteitleiden.nl | Multi-compartment model including blood, brain, and effect compartments. universiteitleiden.nl | Characterized non-linear brain distribution, demonstrating the roles of passive diffusion, active influx, and active P-gp-mediated efflux at the BBB. universiteitleiden.nl |

| PBPK Model | Rat (Adjuvant-induced arthritis model) iiarjournals.org | Compared pharmacokinetic parameters in arthritic vs. control rats. iiarjournals.org | Showed significantly lower levels of liver ABCB1 transporters in arthritic rats, suggesting inflammation can alter morphine disposition. iiarjournals.org |

| PBPK/PD Model | In vitro (MDCKII-Pgp cells) & Rat data, extrapolated to humans plos.org | Multi-compartment brain PBPK model incorporating P-gp-mediated transport measured in vitro. plos.org | Quantified the impact of P-gp on reducing brain exposure to morphine. plos.org |

| PBPK Model | Rat scholaris.ca | Whole-body PBPK model describing the sequential metabolism of codeine to morphine and then to M3G/M6G. scholaris.ca | Demonstrated the superiority of a segregated-flow model over traditional models in predicting the complex metabolic cascade. scholaris.ca |

| Regional Brain PBPK Model | Rat, extended to human prediction mdpi.commdpi.com | Simplified model to predict drug concentrations in distinct brain regions (e.g., hippocampus, frontal cortex). mdpi.commdpi.com | Predicted differential morphine concentrations across brain regions, demonstrating the utility of regional models for CNS drugs. mdpi.commdpi.com |

Advanced Pharmaceutical Formulation Science and Novel Drug Delivery Systems for Morphine Sulfate Pentahydrate

Principles of Controlled Release and Sustained Release Formulation Design

Controlled and sustained-release formulations are designed to deliver morphine sulfate (B86663) over an extended period, which can maintain stable plasma concentrations of the drug. The primary goal is to move from multiple daily doses of immediate-release forms to less frequent administration, such as once or twice daily. google.comnih.gov The core principle of these systems is the regulation of the drug's dissolution and diffusion rate from the dosage form. google.comnih.gov

The release process is often governed by the interaction of the drug with a matrix or a coating that acts as a barrier. bccsu.ca For water-soluble drugs like morphine sulfate, hydrophilic and hydrophobic polymers are commonly employed to create these barriers. google.combccsu.ca The rate of drug release can be precisely adjusted by modifying the type and ratio of these polymers. google.comnih.gov For instance, in some systems, gastrointestinal fluid hydrates the formulation, forming a gel layer that controls the diffusion of the dissolved morphine. nih.gov The depth and tortuosity of this gel layer, which increases over time, dictates the release kinetics. google.comnih.gov

Polymer matrix systems are a prevalent technology for creating modified-release oral dosage forms of morphine sulfate. In these systems, the active pharmaceutical ingredient (API) is uniformly distributed within a matrix composed of release-retarding polymers. bccsu.ca A common approach involves a dual-action polymer mix that includes both hydrophilic and hydrophobic polymers. google.comnih.govbccsu.ca

Upon ingestion, gastrointestinal fluid penetrates the matrix, hydrating the hydrophilic polymer (e.g., hydroxypropyl methylcellulose) to form a viscous gel layer. nih.gov This gel layer controls the influx of water and the outward diffusion of the dissolved drug. nih.gov The hydrophobic components (e.g., hydroxyethyl (B10761427) cellulose, cetostearyl alcohol) are incorporated to slow down the diffusion of the drug into the aqueous environment of the gastrointestinal tract. nih.govbccsu.ca The precise control of the release rate is achieved by carefully balancing the ratio of these hydrophilic and hydrophobic components. google.combccsu.ca

Table 1: Polymers in Matrix Systems for Morphine Sulfate Modified Release

| Polymer | Type | Function in Formulation |

|---|---|---|

| Hydroxypropyl methylcellulose (B11928114) (HPMC) | Hydrophilic | Forms a viscous gel layer upon hydration, controlling drug diffusion. nih.govnih.gov |

| Hydroxyethyl cellulose | Hydrophobic | Slows the diffusion of the drug into the aqueous phase. google.combccsu.ca |

| Ethylcellulose | Hydrophobic | Used as a matrix polymer to create a very slow drug release profile. google.com |

Pellet and microsphere technologies represent another significant strategy for developing sustained-release morphine sulfate pentahydrate formulations. tga.gov.autga.gov.au These systems consist of multiparticulate dosage forms, where the drug is incorporated into small, spherical pellets or microspheres, which are then filled into a capsule. nih.govtga.gov.au Each pellet or microsphere acts as an individual drug reservoir. fda.gov

The release of morphine sulfate is controlled by a polymer coating applied to the surface of these pellets. nih.govtga.gov.aufda.gov This coating can be a complex mixture of polymers with different solubility characteristics. For example, a coating might include an insoluble polymer like ethylcellulose, an enteric polymer that dissolves at higher pH (like methacrylic acid copolymer), and a water-soluble component (like polyethylene (B3416737) glycol). nih.govfda.gov This combination allows for a pH-dependent release profile. At the low pH of the stomach, only the water-soluble component may dissolve, allowing for slow initial drug diffusion. fda.gov As the pellets move into the higher pH environment of the small intestine, the enteric component dissolves, increasing the coating's permeability and the rate of drug release. fda.gov

Nano-controlled release microspheres, often prepared using biodegradable polymers like chitosan, have also been investigated. nih.gove-century.us This technology aims to achieve slow and sustained drug release in vivo, maintaining stable blood drug concentrations and potentially improving drug targeting. e-century.us

Table 2: Example Composition of a Polymer-Coated Pellet Formulation

| Component | Type | Function |

|---|---|---|

| Morphine sulfate pentahydrate | Active Ingredient | The therapeutic agent. google.com |

| Sugar starch spheres | Core | Inert core onto which the drug and coating are applied. pfizer.com |

| Ethylcellulose | Insoluble Polymer | Forms the main structural component of the release-controlling membrane. nih.govfda.gov |

| Methacrylic acid copolymer | Enteric Polymer | Dissolves at intestinal pH, increasing drug release. nih.govfda.gov |

| Polyethylene Glycol (PEG) | Water-Soluble Component | Creates pores in the coating upon dissolution, allowing initial drug diffusion. nih.govfda.gov |

Influence of Morphine Sulfate Pentahydrate Solid-State Properties on Formulation Performance

The solid-state properties of an active pharmaceutical ingredient, including its hydration state and polymorphism, are critical factors that can significantly influence the performance and stability of the final dosage form. For morphine sulfate pentahydrate, these properties must be carefully controlled to ensure consistent product quality.

Morphine sulfate is commercially available and often formulated as a pentahydrate. google.comscielo.brgoogle.com The state of hydration is a crucial physicochemical property. Hydrates are crystalline solids that contain water molecules within their crystal lattice. scielo.brnih.gov The presence of these water molecules can significantly alter a drug's properties compared to its anhydrous (water-free) form. nih.gov

Generally, hydrated forms of a drug exhibit lower aqueous solubility and slower dissolution rates than their corresponding anhydrous counterparts. nih.gov This is a critical consideration in the design of controlled-release formulations. A change in the hydration state during manufacturing or storage could lead to a change in the dissolution profile, thereby altering the drug release kinetics and potentially impacting the product's performance. The choice between a hydrate (B1144303) and an anhydrate form for development is based on stability; typically, the most stable form is chosen to ensure consistency. scielo.br For morphine sulfate, the pentahydrate is a stable form used in various sustained-release formulations. tga.gov.augoogle.com

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of the same compound have the same chemical composition but different internal crystal lattice arrangements. nih.gov These structural differences can lead to variations in physicochemical properties such as solubility, dissolution rate, melting point, and stability. scielo.brnih.gov

The existence of polymorphism presents a potential risk to the quality of pharmaceutical products. scielo.br A transition from a metastable, more soluble polymorph to a more stable, less soluble polymorph during storage can significantly decrease the drug's dissolution rate and bioavailability. nih.gov For morphine sulfate, different polymorphic forms have been identified. google.com Therefore, controlling the crystalline form of morphine sulfate pentahydrate throughout the manufacturing process and during the shelf-life of the product is essential. nih.gov Regulatory bodies often require the identification and control of the polymorphic form of the drug substance to ensure consistent efficacy and safety of the final drug product. nih.gov The selection of the most thermodynamically stable polymorph is a common strategy to mitigate the risks associated with polymorphic transformations. scielo.br

Excipient Compatibility Studies and Interaction Mechanisms

Excipients are essential components of pharmaceutical formulations, and ensuring their compatibility with the active pharmaceutical ingredient is a fundamental step in product development. researchgate.net Compatibility studies are performed to detect any physical or chemical interactions between the drug, in this case, morphine sulfate pentahydrate, and the various excipients intended for use in the formulation.

These studies are crucial for selecting appropriate excipients that will not compromise the stability, bioavailability, or manufacturability of the final product. researchgate.net Techniques such as thermal analysis (e.g., Differential Scanning Calorimetry, DSC) and vibrational spectroscopy (e.g., FTIR) are valuable tools for assessing solid-state compatibility. researchgate.net

For morphine sulfate pentahydrate formulations, a range of excipients are used depending on the dosage form. In injectable formulations, excipients can include isotonic agents like sodium chloride, buffering agents such as sodium citrate (B86180) and citric acid to maintain a stable pH, and chelating agents like disodium (B8443419) edetate. google.comgoogle.com In solid oral dosage forms like controlled-release tablets and pellets, common excipients include polymers (HPMC, ethylcellulose), fillers/diluents (microcrystalline cellulose, lactose), binders (polyvinylpyrrolidone), and lubricants (magnesium stearate). google.comnih.govgoogle.com Any interaction, such as the formation of a eutectic mixture or degradation of the API, could alter the product's performance and must be identified and avoided.

Table 3: Common Excipients Used in Morphine Sulfate Pentahydrate Formulations

| Excipient Class | Example | Function |

|---|---|---|

| Buffering Agent | Sodium Citrate, Citric Acid | Maintain pH stability in solution. google.comgoogle.com |

| Isotonic Agent | Sodium Chloride | Adjust tonicity of injectable solutions. google.comgoogle.com |

| Chelating Agent | Disodium Edetate | Complexes with metal ions to prevent oxidative degradation. google.comgoogle.com |

| Diluent/Filler | Microcrystalline Cellulose, Lactose (B1674315) | Add bulk to solid dosage forms for ease of handling and processing. nih.gov |

| Binder | Polyvinylpyrrolidone (PVP) | Promotes adhesion of particles in granulation and tablet compression. google.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Morphine sulfate pentahydrate |

| Hydroxypropyl methylcellulose (HPMC) |

| Hydroxyethyl cellulose |

| Ethylcellulose |

| Cetostearyl alcohol |

| Polyethylene Glycol (PEG) |

| Methacrylic acid copolymer |

| Diethyl phthalate |

| Chitosan |

| Sodium chloride |

| Sodium citrate |

| Citric acid |

| Disodium edetate |

| Microcrystalline cellulose |

| Lactose |

| Polyvinylpyrrolidone (PVP) |

In Vitro Drug Release Mechanisms and Characterization from Formulations